Osaterone

Description

Overview of Androgenic Hormone Function and Related Pathologies in Research Models

Androgenic hormones, primarily testosterone (B1683101) and DHT, are synthesized mainly in the testes in males, with smaller amounts produced by the adrenal glands and ovaries. scirp.org Testosterone can be converted to the more potent DHT by the enzyme 5α-reductase in target tissues like the prostate gland, hair follicles, and adrenal glands. thermofisher.comresearchgate.net DHT has a higher affinity for the androgen receptor than testosterone. thermofisher.com

The AR is a key mediator of androgen action. Upon binding to androgens, the AR undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences called androgen response elements (AREs), regulating the transcription of target genes. idrblab.orgnih.gov This signaling pathway is essential for the development of male reproductive organs during embryogenesis and puberty, as well as for maintaining their function in adulthood.

Dysregulation of androgen signaling is implicated in several pathological conditions studied in research models:

Benign Prostatic Hyperplasia (BPH): This is a common age-related condition in intact male dogs and men, characterized by non-malignant enlargement of the prostate gland. cabidigitallibrary.orgresearchgate.net In research models, BPH is linked to hormonal changes, particularly increases in DHT and AR concentrations in prostatic tissue with age. researchgate.neteuropa.eu Canine BPH models are frequently used to study the disease and evaluate potential treatments. cabidigitallibrary.orgresearchgate.netresearchgate.net

Prostate Cancer: Androgen receptor signaling is critical for the growth of prostate cancer. nih.gov Research models, including cell lines and animal models, are used to study the mechanisms of prostate cancer development and progression, including the emergence of castration-resistant prostate cancer (CRPC) where the AR signaling pathway is reactivated despite low androgen levels. nih.govfrontiersin.org

Skin and Hair Disorders: Androgens influence sebaceous gland activity, hair growth, and differentiation. scirp.org Hyperandrogenism is associated with conditions like acne, hirsutism (excessive hair growth), and androgenetic alopecia (pattern hair loss), which are studied in relevant research models. news-medical.netwikipedia.orgscirp.org

Classification of Antiandrogenic Agents and their Research Significance

Antiandrogenic agents are compounds that counteract the effects of androgens. They are broadly classified into two main categories based on their chemical structure and mechanism of action: steroidal and nonsteroidal antiandrogens. news-medical.netwikipedia.org

Steroidal Antiandrogens: These compounds have a chemical structure similar to steroid hormones like testosterone and progesterone (B1679170). news-medical.netwikipedia.org They primarily act by binding to the androgen receptor, competing with endogenous androgens. nih.govresearchgate.net Some steroidal antiandrogens may also possess other hormonal activities due to their structural similarity to other steroid receptors, such as progestogen or glucocorticoid activity. news-medical.netwikipedia.orgeuropa.eu Examples include cyproterone (B1669671) acetate (B1210297), chlormadinone (B195047) acetate, and megestrol (B1676162) acetate. news-medical.netdovepress.comtandfonline.com

Nonsteroidal Antiandrogens (NSAAs): These agents have distinct chemical structures compared to steroids and are generally more selective for the androgen receptor. news-medical.netwikipedia.org They act as pure antagonists of the AR, blocking androgen binding and preventing receptor activation and nuclear translocation. news-medical.netnih.govtandfonline.com First-generation NSAAs include flutamide, nilutamide, and bicalutamide, while second-generation agents like enzalutamide (B1683756) and apalutamide (B1683753) have been developed with improved efficacy, particularly in CRPC. frontiersin.orgdovepress.comtandfonline.com

The classification of antiandrogenic agents is significant in research as it helps in understanding their diverse pharmacological profiles, potential off-target effects, and the development of more selective and potent compounds. Research models are crucial for evaluating the efficacy and mechanisms of action of both steroidal and nonsteroidal antiandrogens in various androgen-dependent conditions. wikipedia.orgnih.gov Studies compare the effects of different classes of antiandrogens on target tissues, hormone levels, and clinical signs in relevant animal models. researchgate.net

Historical Context of Osaterone Research and Development as a Steroidal Antiandrogen

This compound is a synthetic pregnane (B1235032) steroid with antiandrogenic and progestogenic properties. wikipedia.orgontosight.airesearchgate.net It is a derivative of progesterone and 17α-hydroxyprogesterone, and is chemically related to chlormadinone acetate. wikipedia.org The marketed form is this compound acetate, the C17α acetate ester of this compound. wikipedia.orgontosight.aiwikipedia.org

The development of antiandrogens began in the 1960s with the discovery of steroidal compounds like cyproterone acetate. wikipedia.orgdovepress.comtandfonline.com Research into antiandrogens has been driven by the need to treat androgen-dependent conditions, particularly prostate diseases. wikipedia.org

While this compound acetate was approved for veterinary use in the European Union in 2007 for the treatment of benign prostatic hyperplasia in dogs, research into its potential applications, including in humans for prostate cancer and BPH, has also been conducted. wikipedia.orgontosight.ai Preclinical studies in dogs revealed this compound acetate as a promising treatment for BPH. cabidigitallibrary.orgresearchgate.netresearchgate.net These early studies investigated its effects on prostatic weight and its anti-androgenic mechanism, including the inhibition of testosterone uptake into prostatic cells and the inhibition of the androgen-receptor complex. europa.eu Research also explored its potential anti-gonadotropic activity, although this effect was found to be less marked than some other anti-androgens. europa.eu

Research findings have demonstrated the potent antiandrogenic activity of this compound acetate, showing its ability to impair the uptake of DHT in the prostate gland and inhibit the action of 5α-reductase. cabidigitallibrary.orgresearchgate.net It has also been shown to directly decrease the concentrations of DHT and the androgen nuclear receptor in the prostate in research studies. cabidigitallibrary.org Studies in dogs with BPH have evaluated the efficacy of this compound acetate in reducing clinical signs and prostate volume. cabidigitallibrary.orgresearchgate.netresearchgate.net For instance, clinical trials have shown a significant reduction in prostate volume after treatment with this compound acetate. cabidigitallibrary.orgresearchgate.neteuropa.euresearchgate.net

The historical research on this compound, particularly this compound acetate, has focused on its steroidal antiandrogenic properties and its application in managing androgen-related conditions in research models, primarily canine BPH, contributing to the understanding of its mechanism of action and therapeutic potential. cabidigitallibrary.orgresearchgate.neteuropa.euresearchgate.netresearchgate.netresearchgate.net

Research Findings on this compound Acetate in Canine BPH Models

Research studies have investigated the effects of this compound acetate on prostate volume and clinical signs in dogs with BPH. The following table summarizes some representative findings from clinical trials:

| Study (Year) | Research Model | This compound Acetate Dose (mg/kg/day) | Treatment Duration | Outcome Measured | Change from Pre-treatment | Citation |

| (Undisclosed) | Dogs with BPH | 0.25 - 0.5 | 7 days | Prostate Volume (Day 14) | 40.36% - 44.83% reduction | europa.eu |

| Tsutsui et al. (2001) | Dogs with BPH | 0.2 - 0.5 | 7 days | Prostatic Regression Rate (2 weeks) | 62.6% reduction | cabidigitallibrary.org |

| Albouy et al. (2008) | Dogs with BPH | (Not specified, daily) | 7 days | Prostate Volume (Day 14) | 38.0% reduction | researchgate.net |

| Socha et al. (2018) | Dogs with BPH | 0.25 | 7 days | Prostate Volume (2 weeks) | 64.3% reduction | cabidigitallibrary.orgresearchgate.net |

| Socha et al. (2018) | Dogs with BPH | 0.25 | 7 days | Prostate Volume (End of 28-day trial) | 54.7% reduction | cabidigitallibrary.orgresearchgate.net |

Note: The interactive table feature is a representation. In a live environment, this table would be interactive.

These studies indicate that this compound acetate treatment leads to a significant reduction in prostate volume in research models of canine BPH. cabidigitallibrary.orgresearchgate.neteuropa.euresearchgate.net Furthermore, research has shown a rapid reduction in clinical scores related to BPH following this compound acetate administration in these models. cabidigitallibrary.orgresearchgate.netresearchgate.net

Structure

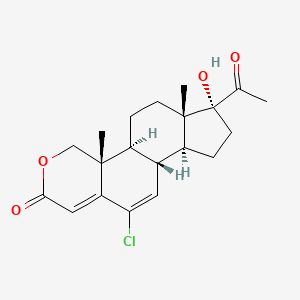

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1-hydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClO4/c1-11(22)20(24)7-5-14-12-8-16(21)15-9-17(23)25-10-18(15,2)13(12)4-6-19(14,20)3/h8-9,12-14,24H,4-7,10H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLOIFNEEWYATC-XMUHMHRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883157 | |

| Record name | Osaterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105149-04-0 | |

| Record name | Osaterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105149-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osaterone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105149040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osaterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSATERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPI95TLO4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of Osaterone at the Molecular and Cellular Level

Androgen Receptor (AR) Antagonism and Binding Dynamics

Osaterone acetate (B1210297) functions as an antagonist of the androgen receptor (AR), which is the primary biological target of androgens like testosterone (B1683101) and DHT wikipedia.org. By binding to the AR, this compound acetate prevents these endogenous androgens from activating the receptor and mediating their biological effects wikipedia.orgwikipedia.org.

Competitive Inhibition of Dihydrotestosterone (B1667394) (DHT) and Testosterone Binding to AR

This compound acetate acts as a competitive inhibitor of AR, blocking the binding of testosterone and DHT researchgate.netnih.gov. This competitive blockade prevents the formation of the androgen-receptor complex europa.eu. Antiandrogens like this compound acetate bind directly to the AR and competitively displace androgens, thereby preventing receptor activation wikipedia.org.

Relative Binding Affinity Studies of this compound and its Metabolites to AR

This compound acetate has an active metabolite, 15β-hydroxythis compound acetate, which also possesses potent antiandrogenic activity similar to this compound acetate itself wikipedia.org. While specific detailed relative binding affinity studies comparing this compound and its metabolites directly to testosterone and DHT in a quantitative manner were not extensively detailed in the provided search results, the mechanism of action indicates a competitive binding process at the AR researchgate.netnih.gov. Studies on other antiandrogens suggest that relative binding affinity to the AR is a key factor in their efficacy wikipedia.orgnih.gov.

Impact on Androgen Receptor Translocation and Transcriptional Activity

Upon binding of an androgen, the AR typically undergoes a conformational change, dissociates from heat shock proteins, translocates into the nucleus, dimerizes, and then stimulates the transcription of androgen-responsive genes wikipedia.org. As an AR antagonist, this compound acetate is expected to disrupt this process. By blocking androgen binding, this compound acetate prevents the conformational changes necessary for AR activation, nuclear translocation, and subsequent binding to DNA wikipedia.orggoogleapis.com. This ultimately leads to a reduction in the transcriptional activity of androgen-responsive genes wikipedia.orgnih.gov. Research indicates that AR inhibitors can perturb the conformational dynamics of the receptor, rendering it less amenable to the structural transitions needed for effective signal transduction and hindering its recruitment of co-regulatory proteins and influence on gene expression scbt.com.

Modulation of Steroidogenic Enzyme Activity

In addition to its direct AR antagonism, this compound acetate also influences the activity of enzymes involved in steroid metabolism.

Inhibition of 5α-Reductase Activity

This compound acetate has been shown to inhibit the action of 5α-reductase researchgate.netcabidigitallibrary.org. This enzyme is responsible for converting testosterone into the more potent androgen, DHT, primarily in target tissues like the prostate gland wikipedia.orgthermofisher.com. By inhibiting 5α-reductase, this compound acetate reduces the local concentration of DHT, further contributing to its antiandrogenic effects researchgate.netcabidigitallibrary.org. Studies in rat prostate have investigated the inhibitory effects of this compound acetate (referred to as TZP-4238) on 5α-reductase activity nih.gov.

Progesterone (B1679170) Receptor Agonism and Associated Ligand Binding Investigations

This compound acetate functions as a synthetic progestogen, acting as an agonist of the progesterone receptor (PR). wikipedia.org Progestogens are a class of medications that produce effects similar to those of the natural hormone progesterone, primarily by binding to and activating progesterone receptors. wikipedia.org The interaction of ligands, including agonists like progesterone and synthetic progestins, with the ligand-binding domain (LBD) of the PR induces conformational changes, particularly in helix 12, which are crucial for receptor activation and subsequent transcriptional regulation. frontiersin.orgrcsb.orgnih.gov

Studies have investigated the binding affinity of various steroids, including progesterone derivatives, for both nuclear progesterone receptors (nPR) and membrane progesterone receptors (mPRs). nih.gov While specific detailed ligand binding data for this compound itself relative to progesterone receptor subtypes (PR-A, PR-B) or different mPRs were not extensively found in the immediate search results, its classification as a potent progestogen indicates a significant binding affinity for progesterone receptors and the ability to elicit progestational effects. noahcompendium.co.ukeuropa.eu In rabbits pretreated with oestradiol, this compound demonstrated a potent progestational effect, leading to endometrial growth at low doses. europa.eu

The binding of progestins to PR can trigger both classical genomic signaling pathways, involving nuclear translocation and binding to progesterone response elements (PREs) on DNA, and non-classical signaling pathways mediated by membrane-bound receptors. mdpi.comcreative-diagnostics.com

Investigation of Other Steroid Receptor Interactions (e.g., Glucocorticoid, Mineralocorticoid)

Beyond its primary activity at the androgen and progesterone receptors, investigations have also explored this compound acetate's interactions with other steroid receptors, such as glucocorticoid (GR) and mineralocorticoid (MR) receptors.

Research indicates that this compound acetate has a low affinity for glucocorticoid receptors. europa.eu However, a metabolite of this compound acetate, specifically 15β-hydroxythis compound acetate (also referred to as PB-4 (11-OH) in one source), might contribute to a transient adrenosuppressive effect. europa.eu This is supported by observations in dogs treated with this compound, where a transient decrease in plasma cortisol levels was noted. europa.eu While the affinity for the GR is low, the observed effect on cortisol suggests some level of interaction or an indirect influence on the hypothalamic-pituitary-adrenal (HPA) axis.

Regarding mineralocorticoid receptor activity, studies have shown that this compound acetate did not exhibit mineralocorticoid activity. europa.eu This suggests that this compound acetate does not significantly bind to or activate mineralocorticoid receptors.

In Vitro Research Methodologies and Cellular Responses to Osaterone

Cell Culture Models for Androgen-Dependent Tissue Studies (e.g., Prostatic Cell Lines)

Cell culture models are fundamental tools in the in vitro investigation of osaterone, particularly for studying its effects on androgen-dependent tissues such as the prostate. These models provide a controlled environment to assess the direct impact of this compound on relevant cell types. While the search results primarily discuss this compound acetate (B1210297) in the context of veterinary use for benign prostatic hyperplasia (BPH) in dogs, the underlying mechanisms studied often involve androgen-dependent pathways relevant to prostatic tissue. Studies on antiandrogens and 5α-reductase inhibitors frequently utilize cell lines like LNCaP and PC-3 to investigate their effects on prostate cancer cells, which are often androgen-sensitive or have altered androgen receptor signaling frontiersin.orgnih.gov. Although specific studies detailing this compound's use with these exact cell lines were not prominently found within the immediate search results, the general methodology for studying compounds targeting androgen-dependent tissues in vitro involves such cell culture models frontiersin.orghku.hk.

Quantitative Analysis of Androgen Receptor Binding and Ligand Displacement

Quantitative analysis of androgen receptor (AR) binding and ligand displacement is a key method to determine the affinity and efficacy of this compound as an antiandrogen. This typically involves competitive binding assays where a radiolabeled androgen, such as [³H]dihydrotestosterone ([³H]DHT), is incubated with AR-containing cellular extracts (cytosol) in the presence of varying concentrations of the compound of interest, like this compound. The ability of this compound to displace the radiolabeled ligand from the receptor binding site is then measured to determine its binding affinity, often expressed as an inhibition constant (Ki) or IC50 value nih.govnih.gov. This compound acetate is known to competitively prevent the binding of androgens to prostatic receptors europa.eu. An active metabolite of this compound acetate, 15β-hydroxythis compound acetate, also possesses potent antiandrogenic activity wikipedia.org. Studies have shown that steroidal compounds can exhibit binding affinity for the androgen receptor in prostate cytosol nih.gov.

Enzymatic Assays for Steroidogenic Pathway Enzymes (e.g., 5α-Reductase Inhibition)

Enzymatic assays are employed to evaluate the effect of this compound on enzymes involved in steroidogenesis, particularly 5α-reductase. This enzyme is responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT), a key androgen in the prostate thermofisher.comwikipedia.org. Inhibition of 5α-reductase is a known mechanism for treating androgen-dependent conditions like BPH researchgate.netnih.gov. In vitro studies can measure the activity of 5α-reductase in the presence and absence of this compound by using radiolabeled substrates, such as 4-¹⁴C-testosterone, and quantifying the formation of 5α-reduced metabolites like DHT nih.gov. Research indicates that this compound acetate likely decreases the activity of 5α-reductase researchgate.netnih.gov. Studies using rat prostate homogenate have determined IC50 values for the inhibition of 5α-reductase by various compounds, including this compound acetate (referred to as TZP-4238) nih.gov.

Gene Expression Profiling and Proteomic Analysis of this compound-Treated Cells

Investigating changes in gene and protein expression provides insights into the downstream cellular effects of this compound. Gene expression profiling, often using techniques like RT-qPCR or microarrays, can identify which genes are upregulated or downregulated in response to this compound treatment in cell culture models. Proteomic analysis, using methods such as mass spectrometry, allows for the comprehensive study of protein abundance and modifications in treated cells researchgate.netizon.combiorxiv.org. While specific findings on this compound's impact on gene expression and proteomic profiles in relevant cell lines were not detailed in the immediate search results, such methodologies are standard in studying the cellular responses to compounds affecting hormone receptors and steroid metabolism ontosight.ai. Changes in gene and protein expression related to androgen signaling, cell cycle control, and apoptosis would be expected areas of investigation.

Studies on Cellular Proliferation, Differentiation, and Apoptosis Induction

In vitro studies assess this compound's effects on fundamental cellular processes like proliferation (cell growth), differentiation (specialization of cells), and apoptosis (programmed cell death). For androgen-dependent cancers, antiandrogens are expected to inhibit proliferation and induce apoptosis. These effects can be measured using various techniques, including cell counting, metabolic assays (e.g., MTT assay), DNA synthesis assays (e.g., BrdU incorporation), flow cytometry to analyze cell cycle distribution and apoptosis markers, and morphological assessment frontiersin.org. While the search results highlight this compound acetate's use in treating BPH in dogs by reducing the actions of androgens in the prostate gland, implying an effect on cell growth, specific in vitro data on this compound's direct impact on proliferation, differentiation, and apoptosis induction in cell lines were not extensively detailed wikipedia.orgmdpi.com. However, studies on other antiandrogens and steroidogenesis inhibitors demonstrate that these compounds can significantly reduce cell viability and inhibit cell proliferation in prostate cancer cell lines nih.gov.

Assessment of Intracellular Androgen Levels and Metabolism

In vitro studies can also quantify intracellular androgen levels and investigate how this compound affects androgen metabolism within cells. This involves treating cells with labeled or unlabeled androgens in the presence or absence of this compound and then extracting and analyzing the intracellular steroids using techniques like liquid chromatography-mass spectrometry (LC-MS) or thin-layer chromatography (TLC) nih.govontosight.ai. This helps determine if this compound influences the uptake, conversion, or degradation of androgens within target cells. Research suggests that this compound acetate treats BPH by reducing the uptake of androgens in prostatic tissue researchgate.netnih.gov. Furthermore, studies on androgen metabolism in cell lines like LNCaP have shown the conversion of androgens like testosterone and androstenedione (B190577) to DHT, a process that can be inhibited by certain compounds nih.gov.

In Vivo Research Models: Efficacy and Biological Effects of Osaterone

Canine Models of Benign Prostatic Hyperplasia (BPH)

Canine BPH is a prevalent condition in intact male dogs, characterized by prostate enlargement due to a combination of hyperplasia (increased cell number) and hypertrophy (increased cell size). frontiersin.orgcabidigitallibrary.org This condition is androgen-dependent, with DHT playing a key role in its development. wikipedia.orgmdpi.com Studies utilizing canine models of naturally occurring or induced BPH have been instrumental in evaluating the efficacy of osaterone acetate (B1210297).

Macroscopic and Volumetric Changes in Prostate Gland

This compound acetate treatment in canine BPH models consistently demonstrates a significant reduction in prostate volume. This reduction is a primary indicator of treatment efficacy.

Studies have reported rapid and significant reductions in prostate volume following this compound acetate administration. A significant decrease in prostate volume may be observed as early as 14 days after treatment initiation. mdpi.com Reported regression rates vary, with some studies indicating a 57–64.3% decrease at 60 days when assessed by B-mode ultrasound. mdpi.com Another study noted an average prostatic regression rate of 62.6% after two weeks of treatment. cabidigitallibrary.orgresearchgate.net

The duration of the sustained effect on prostate volume can vary. While some reports suggest the clinical response persists for approximately 5 to 6 months, others indicate that prostate regrowth may appear earlier. frontiersin.orgmdpi.comresearchgate.net For instance, one study noted that prostates were 12% larger at 180 days post-treatment initiation compared to measurements taken at 120 days. mdpi.com The suggested relapse rate varies between 16.1–40% at 168–169 days post-treatment. mdpi.com

Here is a summary of reported prostate volume reduction rates:

| Time Point After Treatment Initiation | Reported Prostate Volume Reduction | Source(s) |

| 14 days | ~64.3% | cabidigitallibrary.org |

| 2 weeks | 62.6% (average) | cabidigitallibrary.orgresearchgate.net |

| 60 days | 57–64.3% | mdpi.com |

| 28 days | 54.7% | cabidigitallibrary.org |

Advanced Ultrasonographic Assessment of Prostatic Architecture and Hemodynamics

Ultrasonography, including both B-mode and Doppler techniques, is a valuable tool for assessing prostatic architecture and vascularization in dogs with BPH and monitoring treatment response. mdpi.comresearchgate.netnih.gov

B-mode ultrasonography allows for the assessment of the internal structure of the prostate gland. mdpi.com In dogs with BPH, the prostate typically appears enlarged and may have a heterogeneous parenchyma with scattered hyperechoic foci or hypoechoic lesions. nih.gov Prostatic cysts are also commonly observed in BPH-affected glands. cabidigitallibrary.orgmdpi.comnih.govmdpi.com

Treatment with this compound acetate has been shown to improve the ultrasonographic structure of the prostate. mdpi.com Approximately 60% of dogs treated with this compound acetate showed a more homogeneous prostate appearance. mdpi.com Decreased echogenicity was noted in 40% of treated dogs. mdpi.com Prostatic cysts and other focal lesions identified before treatment have been reported to decrease in volume or become undetectable in a significant percentage of cases, with one study noting disappearance in 60% of cases by eight weeks post-treatment. mdpi.com

Doppler ultrasonography, including color and pulsed-wave Doppler, is used to evaluate blood flow and vascularization within the prostate and associated arteries. mdpi.comresearchgate.netnih.gov Dogs diagnosed with BPH typically exhibit higher blood flow velocity parameters in the prostatic artery compared to healthy dogs. mdpi.comnih.govresearchgate.net

This compound acetate treatment leads to a decrease in certain blood flow parameters in the prostatic artery, such as peak systolic velocity (SPV) and mean velocity (Vmean). mdpi.commdpi.comnih.govresearchgate.net This reduction in flow indices can be noted relatively early after the initiation of treatment, sometimes preceding a significant reduction in prostate volume, suggesting an effect on prostatic vascular regulation. mdpi.comnih.gov Reduced tissue perfusion has also been observed after treatment. mdpi.commdpi.com

Here is a table summarizing changes in prostatic blood flow parameters with this compound acetate treatment:

| Parameter | Pre-treatment (BPH dogs) | Post-treatment (this compound Acetate) | Source(s) |

| Peak Systolic Velocity (SPV) | Higher | Decreased | mdpi.commdpi.comnih.govresearchgate.net |

| Mean Velocity (Vmean) | Higher | Decreased | mdpi.commdpi.comnih.govresearchgate.net |

| Tissue Perfusion | Increased | Reduced | mdpi.commdpi.com |

Contrast-Enhanced Ultrasonography (CEUS) for Perfusion Dynamics

Contrast-Enhanced Ultrasonography (CEUS) has been employed to evaluate prostatic vascularization and perfusion dynamics in dogs with BPH treated with this compound acetate. Prostate perfusion is typically increased in dogs with BPH due to DHT stimulation. researchgate.netmdpi.com Studies using CEUS have highlighted the rapid diffusion times of the contrast agent in the prostate before treatment. researchgate.netmdpi.com Following treatment with this compound acetate, a significant increase in the length of both the wash-in and wash-out phases of the contrast agent has been observed. mdpi.comnih.gov This increase in diffusion times indicates a reduction in prostatic perfusion after this compound acetate treatment, confirming its effectiveness in altering prostatic vascularization. mdpi.comnih.gov

Effects on Male Reproductive Physiology and Semen Parameters

Some studies have reported a temporary reduction in semen volume following this compound acetate administration. researchgate.netresearchgate.netnih.gov This reduction in seminal plasma volume has been associated with a subsequent increase in sperm concentration. researchgate.netnih.gov One study noted that the volume of semen fraction III decreased by half on day 7 of administration, with the lowest volumes observed on day 21. nih.gov

This compound acetate can cause a temporary deterioration in the percentage of motile and progressively motile spermatozoa. researchgate.netnih.govnih.gov However, this effect has been reported as temporary and not persisting in the longer term in some studies. mdpi.com Computer-Assisted Sperm Analysis (CASA) is a method used to assess sperm motility and progressive movement in studies evaluating the effects of this compound acetate. mdpi.comnih.govnih.gov

Benign prostatic hyperplasia can alter the biochemical composition of prostatic fluid, potentially reducing fertility. nih.govnih.govresearchgate.net Studies have investigated the effects of this compound acetate on prostatic fluid composition. Prostatic fluid composition generally does not vary significantly during this compound acetate treatment, with the exception of zinc (Zn2+) levels. nih.govresearchgate.net A significant increase in zinc concentration in prostatic fluid has been observed at certain time points following this compound acetate treatment, correlating with a return to normal sperm values. nih.govresearchgate.net Zinc is considered an important electrolyte for semen quality. nih.govresearchgate.net In dogs with BPH, lower concentrations of zinc in prostatic fluid have been reported. nih.govresearchgate.netfrontiersin.org BPH is also associated with oxidative stress, and a decrease in total antioxidant capacity and an increase in protein oxidation in prostatic fluid and spermatozoa have been observed in dogs with BPH. nih.govfrontiersin.org While this compound acetate treatment has been shown to increase zinc levels, information regarding its direct effects on total antioxidant capacity and protein peroxidation in prostatic fluid is less detailed in the provided search results.

This compound acetate exerts its effects by reducing the uptake of androgens in prostatic tissue and inhibiting the action of 5α-reductase, which converts testosterone (B1683101) to DHT. cabidigitallibrary.orgnih.gov It also directly decreases the concentrations of DHT and the androgen nuclear receptor in the prostate. cabidigitallibrary.org While this compound acetate has potent antiandrogenic activity, its administration does not significantly decrease plasma levels of luteinizing hormone (LH). cabidigitallibrary.org It is also reported not to affect the testes or pituitary LH cells. cabidigitallibrary.org Serum testosterone levels have been reported to slightly drop in some studies, although this effect may be insignificant compared to baseline values within the same group of dogs, but potentially lower compared to control groups at certain time points. nih.gov This suggests that a subtle antiandrogenic effect on testosterone levels cannot be entirely ruled out. nih.gov Information on the effects of this compound acetate on FSH levels in the provided search results is limited, though related compounds like deslorelin (B1574756) acetate, a GnRH agonist, are known to cause depletion in LH and FSH. nih.gov

Prostatic Fluid Biochemical Composition (e.g., Zinc Levels, Total Antioxidant Capacity, Protein Peroxidation)

Comparative Pharmacological Efficacy Studies in Canine BPH Models

Studies in canine models of BPH have provided valuable insights into the comparative efficacy of this compound acetate against other therapeutic agents. BPH is a prevalent condition in intact male dogs over five years of age, characterized by an increase in prostate size often leading to clinical signs like constipation and difficulty urinating vin.comeuropa.eu. Pharmacological treatments offer an alternative to surgical castration for managing BPH in dogs researchgate.net.

Comparison with GnRH Agonists (e.g., Deslorelin Acetate)

Comparisons between this compound acetate and gonadotropin-releasing hormone (GnRH) agonists like deslorelin acetate in treating canine BPH have highlighted differences in their onset and duration of action. Both this compound acetate and deslorelin acetate have demonstrated effectiveness in treating BPH and alleviating associated clinical symptoms in dogs mdpi.comresearchgate.net.

Clinical improvement was observed sooner with this compound acetate, with complete alleviation of BPH symptoms noted in a higher percentage of dogs by day 7 compared to deslorelin acetate by day 21 nih.govresearchgate.net. However, the duration of clinical effect appeared longer with deslorelin acetate, lasting at least 36 weeks, whereas recurrence of clinical signs was observed from week 24 in dogs treated with this compound acetate nih.govmdpi.comresearchgate.net. A "flare-up" effect, an initial increase in clinical signs, was sometimes observed with deslorelin acetate but not typically with this compound acetate nih.govresearchgate.netcore.ac.uk.

While both treatments were effective, their impact on reproductive parameters differed. Deslorelin acetate led to a lack of libido and eventually caused azoospermia, while this compound acetate had no effect on libido and only resulted in a temporary reduction in seminal plasma volume and a temporary deterioration in the percentage of motile and progressive spermatozoa mdpi.comnih.gov. This suggests this compound acetate may be a preferred option when preserving breeding ability is a consideration nih.govnih.govfrontiersin.org.

Here is a summary of comparative findings:

| Feature | This compound Acetate | Deslorelin Acetate |

| Onset of Clinical Improvement | Sooner (from day 7) nih.govresearchgate.net | Later (from day 21) nih.govresearchgate.net |

| Complete Clinical Remission | Achieved in 80% of dogs from day 7 researchgate.net | Achieved in 40% of dogs within 21 days researchgate.net |

| Duration of Clinical Effect | Up to 24 weeks nih.govresearchgate.net | At least 36 weeks nih.govmdpi.comresearchgate.net |

| Flare-up Effect | Not typically observed core.ac.uk | Observed in some dogs (e.g., 33%) nih.govresearchgate.net |

| Libido | No effect mdpi.comnih.gov | Lack of libido mdpi.comnih.gov |

| Semen Quality | Temporary reduction in volume/motility mdpi.comnih.gov | Leads to azoospermia mdpi.comnih.gov |

Comparison with 5α-Reductase Inhibitors (e.g., Finasteride (B1672673), Epristeride)

This compound acetate's efficacy has also been compared to that of 5α-reductase inhibitors like finasteride and epristeride (B1671551), which reduce the conversion of testosterone to DHT nih.govnih.govmdpi.com. Both this compound acetate and finasteride are considered acceptable treatments for BPH in breeding dogs and are recommended for restoring fertility in cases of BPH-associated infertility nih.govfrontiersin.org.

Finasteride has been shown to reduce prostate size and clinical signs related to BPH in dogs by reducing DHT levels nih.gov. Treatment with finasteride at 0.2 mg/kg for 3–4 months reduced prostate size, and serum DHT concentration decreased without affecting testosterone concentration nih.govfrontiersin.org.

While epristeride has demonstrated similar effectiveness to finasteride in lowering both serum and prostatic DHT levels in the one study evaluating its effects in dogs with BPH, its impact on testosterone levels is comparatively smaller mdpi.com. The effects of epristeride on other outcomes in BPH dogs are not yet fully known mdpi.com.

This compound acetate acts by both binding to prostatic androgen receptors and inhibiting 5α-reductase activity mdpi.com. Studies have shown that this compound acetate treatment leads to a significant reduction in prostate volume and serum canine prostatic specific esterase (CPSE) levels mdpi.com.

Comparison with Other Antiandrogens (e.g., Chlormadinone (B195047) Acetate, Delmadinone (B137183) Acetate)

This compound acetate is chemically related to chlormadinone acetate and exhibits a more potent inhibitory action on prostatic volume europa.euvin.com. A multicenter randomized clinical trial compared this compound acetate with delmadinone acetate in the treatment of canine BPH vin.comresearchgate.net. Both drugs were similarly effective in reducing clinical signs and inducing complete clinical remission vin.comresearchgate.net.

However, this compound acetate reduced prostate volume significantly more quickly than delmadinone acetate researchgate.netresearchgate.net. On day 14, prostate volume was reduced by 38% with this compound acetate compared to 27.6% with delmadinone acetate vin.com. Delmadinone acetate produced a 21% reduction in prostate volume within 14 days, with reduction exceeding 35% by 60 days mdpi.com. Despite the difference in the speed of prostate volume reduction at the 14-day mark, the clinical remission rate was comparable between this compound acetate and delmadinone acetate mdpi.com.

Chlormadinone acetate has also been used to treat canine BPH, demonstrating a significant decrease in prostate size and weight mdpi.com. A higher dose (0.3 mg/kg/day) resulted in a 30% reduction after five weeks, similar to findings with finasteride in one study mdpi.com. This compound acetate has been reported to be at least 5 times more potent than chlormadinone acetate in inhibiting the growth of hormone-induced canine BPH in rats researchgate.net.

Here is a comparison of prostate volume reduction at day 14:

| Treatment | Prostate Volume Reduction (%) |

| This compound Acetate | 38 vin.com |

| Delmadinone Acetate | 27.6 vin.com |

Rodent Models of Androgen-Dependent Pathologies

Rodent models have been utilized to investigate the effects of this compound on androgen-dependent pathologies, including prostatic weight, hyperplasia, and tumor growth.

Suppression of Prostatic Weight and Hyperplasia in Rats and Hamsters

In rats and dogs, oral administration of this compound induced a dose-dependent decrease in the weight of the prostate gland and accessory glands europa.eu. The effect of this compound on prostatic weight is attributed to the inhibition of testosterone uptake into prostatic cells and the inhibition of the androgen-receptor complex europa.eu. Studies in rats have shown that this compound can suppress prostatic growth researchgate.net.

Anti-estrogenic Effects in Female Rats

Research indicates that this compound exhibits a significant anti-estrogenic effect in female rats. europa.eu Studies investigating the endocrinological profile of this compound (also referred to as TZP-4238) in rats noted a weak antiestrogenic activity. researchgate.net Furthermore, this compound acetate has been observed to exert several detrimental effects on reproductive function in females. europa.eu Specifically, treatment with this compound acetate has been shown to result in numerous adverse effects on various fertility indices in female rats, including effects on the oestrus cycle, the length of the sexual cycle, and copulation/fertility indices. europa.eu These effects were particularly noted at higher dose rates. europa.eu

Progestational Effects in Estradiol-Pretreated Rabbits

In studies conducted on rabbits pretreated with oestradiol, this compound demonstrated a potent progestational effect. europa.euresearchgate.net Investigations into the endocrinological profile of this compound (TZP-4238) included the determination of its progestational activity in rabbits. researchgate.net Detailed research findings indicate that specific doses of this compound resulted in observable endometrial growth in these estradiol-pretreated animals. europa.eu For instance, doses as low as 0.0025 mg/kg of this compound were found to induce endometrial growth. europa.eu It is noteworthy that the main metabolite of this compound did not exhibit progestational activity. europa.eu

Presented below are data points illustrating the progestational effect of this compound in estradiol-pretreated rabbits:

| Animal Model | Pretreatment | Compound | Dose (mg/kg) | Observed Effect |

| Estradiol-pretreated Rabbits | Estradiol | This compound | 0.0025 | Endometrial growth |

Chemical Synthesis and Structure Activity Relationship Sar of Osaterone

Advanced Synthetic Routes and Novel Derivatization Strategies

The synthesis of complex molecules like steroids often involves advanced organic chemistry techniques. harvard.edunumberanalytics.com While specific detailed advanced synthetic routes solely for osaterone were not extensively detailed in the search results, the synthesis of steroidal compounds generally involves multi-step processes starting from readily available steroid precursors. Derivatization strategies are commonly employed in organic synthesis to modify functional groups, improve properties, or facilitate specific reactions. google.com.nagoogle.commdpi.com For this compound, the marketed form is the acetate (B1210297) ester, this compound acetate. wikipedia.orgontosight.aiwikipedia.org This acetylation is a common derivatization strategy for hydroxyl groups in steroids. mdpi.com Further derivatization could involve modifications to other parts of the steroid core or the substituents to potentially alter properties like solubility, metabolism, or receptor binding.

Elucidation of Structure-Activity Relationships for Antiandrogenic Potency

The antiandrogenic potency of this compound acetate is linked to its ability to interact with the androgen receptor (AR). wikipedia.orgeuropa.eunih.gov As a steroidal antiandrogen, it competitively blocks the AR. nih.govresearchgate.netwikipedia.org The structural features of this compound acetate that contribute to its antiandrogenic activity include the steroid backbone, the presence of the chlorine atom, and the acetate group. While detailed SAR studies specifically on this compound were not found, general principles of steroidal antiandrogen SAR suggest that modifications to the steroid ring structure and the nature and position of substituents can significantly impact binding affinity and antagonistic activity at the AR. wikipedia.org The major metabolite, 15β-hydroxythis compound acetate, also exhibits potent antiandrogenic activity, indicating that hydroxylation at the 15β position retains or contributes to the activity. wikipedia.orgeuropa.eu

Design and Synthesis of this compound Analogs with Modified Receptor Selectivity

The design and synthesis of analogs of a lead compound like this compound are aimed at improving efficacy, altering pharmacokinetic properties, or modifying receptor selectivity. epo.org For steroidal antiandrogens, this could involve synthesizing compounds with altered steroid ring systems, different substituents, or modifications to the existing functional groups (like the ketone or the ester). wikipedia.org The goal might be to enhance selectivity for the androgen receptor over other steroid receptors (such as progesterone (B1679170), glucocorticoid, or mineralocorticoid receptors) to potentially reduce off-target effects. researchgate.net While the search results mention this compound acetate's progestogenic activity wikipedia.orgeuropa.eu, specific details on the design and synthesis of analogs with modified receptor selectivity were not provided. However, the general approach would involve rational design based on known SAR and synthetic routes to access novel steroidal structures.

Stereochemical Considerations and their Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critically important for biological activity, particularly for interactions with chiral biological targets like receptors and enzymes. uou.ac.inlongdom.orgsolubilityofthings.com Steroidal compounds, including this compound acetate, have multiple chiral centers due to their polycyclic structure and substituted carbons. wikipedia.orgwikipedia.orgnih.govnih.gov The specific stereochemistry of this compound acetate is defined by the absolute configuration at these centers. wikipedia.orgwikipedia.orgnih.gov Different stereoisomers (e.g., enantiomers or diastereomers) of a chiral compound can exhibit significantly different pharmacological profiles, including differences in potency, efficacy, metabolism, and toxicity. uou.ac.inlongdom.orgsolubilityofthings.com Therefore, the specific stereochemistry of this compound acetate is crucial for its interaction with the androgen receptor and its observed antiandrogenic potency. While the search results provide the defined stereochemistry of this compound acetate wikipedia.orgwikipedia.orgnih.gov, detailed studies explicitly comparing the biological activity of different stereoisomers of this compound were not found. However, based on general principles of stereochemistry in drug action, it is understood that the precise spatial arrangement of atoms in this compound acetate is fundamental to its ability to bind to and antagonize the androgen receptor effectively. longdom.orgsolubilityofthings.com

Analytical Methods and Pharmacokinetic Research in Animal Studies

Quantification Methodologies for Osaterone and its Metabolites in Biological Matrices

The accurate determination of this compound acetate (B1210297) (OA) and its metabolites in biological samples such as plasma, urine, and feces is essential for pharmacokinetic studies. Various analytical techniques have been employed for this purpose.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a primary method for quantifying this compound acetate and its metabolites in biological matrices vin.com. Specifically, Liquid Chromatography with Mass/Mass detection has been validated for quantifying this compound acetate in plasma with a lower limit of quantification (LLOQ) of 2.0 ng/ml vin.com. This type of method involves preparing plasma samples, often using techniques like liquid-liquid extraction, before injection into the HPLC system for separation and subsequent detection by the mass spectrometer ijpsonline.comjapsonline.com.

Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the measurement of this compound acetate and its main metabolite, 17α-acetoxy-6-chloro-15β-hydroxy-2-oxa-4,6-pregnadiene-3,20-dione (PB-1), in plasma, urine, and feces researchgate.net. GC-MS offered good sensitivity, with a sensitivity of 100 pg/ml for both PB-1 and this compound acetate researchgate.net. Other metabolites, such as 17α-acetoxy-6-chloro-21-hydroxy-2-oxa-4,6-pregnadiene-3,2-dione (PB-2), 6-chloro-17α-hydroxy-2-oxa-4,6-pregnadiene-3,20-dione (PB-3), 17α-acetoxy-6-chloro-11β-hydroxy-2-oxa-4,6-pregnadiene-3,20-dione (PB-4), and 17α-acetoxy-6-chloro-11β, 15β-dihydroxy-2-oxa-4,6-pregnadiene-3,20-dione (PB-6), were measured using liquid chromatography-mass spectrometry (LC-MS) researchgate.net.

Validation of these bioanalytical methods is critical to ensure the reliability of the data obtained from study samples synexagroup.com. Validation typically includes assessments of parameters such as accuracy, precision, linearity, specificity, sensitivity (including LLOQ), and recovery from the biological matrix ijpsonline.comjapsonline.comsynexagroup.com. Regulatory guidelines, such as those from the European Medicines Agency (EMA) and the Food and Drug Administration (FDA), provide criteria for bioanalytical method validation synexagroup.com.

Pharmacokinetic Profiling in Target and Laboratory Animal Species

Pharmacokinetic studies of this compound acetate have been conducted in various animal species, including dogs, rats, and mice, to understand its absorption, distribution, metabolism, and excretion (ADME) researchgate.neteuropa.eu. Significant species differences in this compound pharmacokinetics have been observed researchgate.net.

In dogs, this compound acetate is rapidly and extensively absorbed after oral administration europa.eu. It undergoes a first-pass effect, mainly in the liver europa.eueuropa.eu. The pharmacokinetics in dogs show a relatively slow elimination with a mean half-life (T½) of approximately 80 hours, although a very long half-life of 197.9 ± 109.9 hours after intravenous administration has also been reported europa.eunih.govwikipedia.org. After oral administration, excretion primarily occurs via feces through biliary excretion (about 60%), with a lesser extent in urine (about 24%) europa.eueuropa.eu. This compound can be detected in feces and urine up to 14 days after a single dose europa.eu. Studies in dogs have shown that after repeated oral administration, accumulation of this compound acetate occurs, with an accumulation factor of about 3-4, without changes in the absorption or elimination rates vin.comeuropa.eueuropa.eu. This accumulation is correlated with its long elimination half-life vin.com.

| Species | Route of Administration | Half-Life (T½) | Primary Excretion Route | Excretion Percentage (Feces) | Excretion Percentage (Urine) |

|---|---|---|---|---|---|

| Dog | Intravenous | 197.9 ± 109.9 h nih.gov | Feces via bile nih.gov | - | - |

| Dog | Oral | ~80 h europa.eueuropa.euwikipedia.org | Feces via bile europa.eueuropa.eu | ~60% europa.eueuropa.eu | ~24% europa.eueuropa.eu |

| Rat (Male) | Oral | ~17 h europa.eu | Faeces via bile europa.eu | 90.3% (radioactivity) researchgate.net | 6.2% (radioactivity) researchgate.net |

| Rat (Male) | Intravenous | - | Urine researchgate.net | 8.9% (radioactivity) researchgate.net | 90.9% (radioactivity) researchgate.net |

| Mouse | Oral | ~17 h europa.eu | Faeces europa.eu | 86% (radioactivity) researchgate.net | 12.8% (radioactivity) researchgate.net |

In male rats, 80-90% of administered this compound was excreted in feces via bile, and less than 10% in urine europa.eu. In contrast, female rats excreted most of the compound as unchanged drug europa.eu. The mean half-life in rats is approximately 17 hours europa.eu. Oral bioavailability in rats was low, around 30%, due to a significant first-pass effect europa.eu.

In mice, urinary and fecal excretion accounted for 12.8% and 86%, respectively, of the radioactivity after oral administration researchgate.net.

This compound acetate and its main metabolite are significantly bound to plasma proteins (around 90% and 80%, respectively), primarily to albumin europa.euwikipedia.org. This binding is reversible europa.eu.

Identification and Characterization of Active and Inactive Metabolites

This compound acetate undergoes significant metabolism. The primary routes of metabolism involve hydroxylation at the 11β, 15β, and 21 positions, 17α-deacetylation, and dechlorination researchgate.netnih.gov. Combinations of these pathways lead to the formation of multiple oxidized metabolites nih.gov.

Eleven metabolites have been identified in the plasma, urine, and feces of dogs and humans after oral administration of this compound acetate researchgate.netnih.gov. All metabolites found in humans were also observed in dogs nih.gov. However, 11β-hydroxylated metabolites (11β-OH OA and 11-oxo OA) were detected in the plasma and urine of dogs but not in humans, indicating a species-specific biotransformation pathway nih.gov.

The major active metabolite of this compound acetate is 15β-hydroxythis compound acetate (also referred to as PB-1) europa.eueuropa.euwikipedia.org. This metabolite possesses potent anti-androgenic activity similar to this compound acetate itself europa.eueuropa.euwikipedia.org. Another metabolite, PB-4 (11β-hydroxythis compound acetate), might cause a transient adrenosuppressive effect europa.eu. The major biliary metabolite in dogs has been identified as a glucuronide conjugate of 17α-acetoxy-6-chloro-21-hydroxy-2-oxa-4,6-pregnadiene-3,20-dione researchgate.netnih.gov.

The identification and characterization of these metabolites are typically performed using spectral properties and comparison to appropriate standards researchgate.netnih.gov. Techniques like GC-MS and LC-MS are instrumental in this process researchgate.net.

| Metabolite Name | Common Abbreviation (if any) | Activity |

| 17α-acetoxy-6-chloro-15β-hydroxy-2-oxa-4,6-pregnadiene-3,20-dione | PB-1, 15β-OH-osaterone acetate | Active (Anti-androgenic) europa.eueuropa.euwikipedia.org |

| 17α-acetoxy-6-chloro-11β-hydroxy-2-oxa-4,6-pregnadiene-3,20-dione | PB-4, 11β-OH OA | Potential transient adrenosuppressive effect europa.eu |

| 17α-acetoxy-6-chloro-21-hydroxy-2-oxa-4,6-pregnadiene-3,2-dione | PB-2 | - |

| 6-chloro-17α-hydroxy-2-oxa-4,6-pregnadiene-3,20-dione | PB-3 | - |

| 17α-acetoxy-6-chloro-11β, 15β-dihydroxy-2-oxa-4,6-pregnadiene-3,20-dione | PB-6 | - |

| Glucuronide of 17α-acetoxy-6-chloro-21-hydroxy-2-oxa-4,6-pregnadiene-3,20-dione | - | - |

| 11-oxo this compound acetate | 11-oxo OA | - |

Toxicology and Safety Pharmacology in Research Models

Reproductive and Developmental Toxicology in Animal Models

Impact on Sperm Count and Seminal Parameters in Breeding Animals (Long-Term Follow-up)

Studies investigating the impact of osaterone acetate (B1210297) on the reproductive function of breeding animals, particularly dogs, have yielded varying results regarding semen quality parameters over the long term. While some field reports suggested adverse effects on semen quality, analyses from other studies, including one with a follow-up period of 135 days post-treatment, indicated no deviation from normal parameters in dogs. nih.gov

However, other research suggests that this compound acetate may transiently affect certain sperm characteristics. One study reported a 20% reduction in morphologically normal sperm 60 days after treatment initiation, with morphology recovering to baseline levels within 45 to 180 days. wikipedia.orggoogle.com In contrast, another study observed no significant changes in sperm morphology but noted a temporary decrease in the percentages of motile and progressively motile sperm, which was significant at 21 days but did not persist at 8 or 12 weeks post-treatment. wikipedia.orggoogle.com This latter study also noted a reduction in the volume of the third fraction of semen and a subsequent increase in semen concentration eight weeks following therapy. google.com Despite these observed temporary effects on some semen parameters, this compound acetate treatment has been reported to allow for the continuous reproductive use of stud dogs, primarily causing a temporary reduction in semen volume and a subsequent increase in semen concentration without affecting libido. Zinc concentration in prostatic fluid has been positively correlated with an improvement in semen quality during treatment with this compound acetate, suggesting a potential link between prostatic fluid composition and semen quality during treatment.

Teratogenicity Assessments in Pregnant Animal Models (e.g., Rats, Rabbits)

Developmental toxicity assessments of this compound acetate have been conducted in pregnant animal models, including rats and rabbits, following Good Laboratory Practice (GLP) standards. Studies investigated the effects of administration during the period of organogenesis and, in rats, also during the perinatal and lactation periods. nih.gov

In studies involving pregnant rats, fetal observations in F1 pups did not reveal any product-related effects or an increased incidence of visceral or skeletal anomalies. nih.gov However, F1 dams exhibited slightly reduced fertility during their first mating period. nih.gov

In pregnant rabbits, systemic signs of toxicity were observed in the treated dams, including neurological signs and effects on food intake and body weight gain. nih.gov A dose-dependent decrease in implantation rates was also noted in treated dams. nih.gov Based on the results of these studies, No Observed Effect Levels (NOELs) for teratogenicity were established at 0.14 mg/kg bodyweight in rats and 2.5 mg/kg bodyweight in rabbits. nih.gov

Endocrine System Perturbations in Animal Models (e.g., Transient Decrease in Serum Testosterone (B1683101) and Cortisol, Anti-Gonadotropic Activity on Hypothalamus/Pituitary)

This compound acetate exerts its primary effects through anti-androgenic activity, specifically by inhibiting the binding of androgens like testosterone and dihydrotestosterone (B1667394) to the androgen receptor. This mechanism leads to a reduction in the uptake of testosterone into prostatic cells. nih.gov

Future Directions and Unanswered Questions in Osaterone Research

Elucidating Long-Term Molecular and Cellular Adaptations to Osaterone Treatment

While this compound acetate (B1210297) has been shown to induce rapid reduction in clinical signs and prostate volume in dogs with BPH, with effects lasting for several months, the long-term molecular and cellular adaptations of prostatic tissue following this compound treatment are not fully elucidated. This compound acetate functions by inhibiting the uptake of androgens in prostatic tissue and blocking the action of 5α-reductase, as well as competitively preventing the binding of androgens to their prostatic receptors. nih.govcabidigitallibrary.orgeuropa.eu An active metabolite, 15β-hydroxythis compound acetate, also possesses potent antiandrogenic activity. wikipedia.org Research indicates that this compound acetate can cause marked atrophy of the prostate glandular epithelium, leading to the regression of BPH symptoms for a limited period. mdpi.com Future studies should focus on the sustained molecular changes within prostate cells and the extracellular matrix after repeated or long-term this compound exposure. This includes investigating potential changes in androgen receptor expression and signaling pathways beyond the initial treatment phase, as well as evaluating cellular proliferation, apoptosis, and differentiation patterns over extended periods. Understanding these long-term adaptations is crucial for predicting treatment durability and identifying potential mechanisms of relapse.

Expanding Comparative Research with Novel Therapeutic Agents

Comparative studies evaluating this compound against or in combination with novel therapeutic agents for androgen-dependent conditions are essential. While comparisons with existing treatments like finasteride (B1672673) and deslorelin (B1574756) acetate have been initiated, a broader scope is needed. nih.govmdpi.commdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov For instance, research has compared this compound acetate with deslorelin acetate for BPH treatment in dogs, noting differences in the speed and duration of clinical improvement and effects on semen parameters. nih.govmdpi.comresearchgate.netnih.gov Further research could explore other classes of drugs targeting androgen synthesis or signaling, as well as non-hormonal approaches. researchgate.net Expanding comparative research will help position this compound within the evolving landscape of treatments and identify potential synergistic effects or specific niches where this compound offers distinct advantages.

Advanced Imaging and Biomarker Discovery for Treatment Monitoring

The application of advanced imaging techniques and the discovery of novel biomarkers could significantly enhance the monitoring of treatment response and the early detection of relapse in patients receiving this compound. While B-mode ultrasound is commonly used to assess prostate volume, more sophisticated imaging modalities could provide detailed information on tissue structure, vascularity, and cellular activity. cabidigitallibrary.orgmdpi.com For example, advanced imaging techniques are being explored in other fields for therapy monitoring and early prediction of response. bio.orgnih.gov Research should investigate the utility of techniques such as quantitative ultrasound, contrast-enhanced ultrasound, or magnetic resonance imaging (MRI) in evaluating prostatic changes induced by this compound. bio.org Furthermore, identifying and validating biomarkers in biological fluids (e.g., serum, prostatic fluid) that correlate with treatment response, disease progression, or the likelihood of relapse would provide valuable tools for personalized treatment strategies. news-medical.net Biomarker discovery efforts could focus on proteins, nucleic acids, or metabolites influenced by this compound's mechanism of action.

Role of this compound in the Management of Other Androgen-Dependent Conditions in Animal Models

Given its antiandrogenic properties, exploring the potential role of this compound in the management of other androgen-dependent conditions in relevant animal models is a critical area for future research. Beyond BPH, such conditions could include certain types of androgen-sensitive tumors or other prostatic disorders. While this compound acetate is primarily indicated for BPH in dogs, its mechanism of action suggests potential applicability in other contexts influenced by androgens. europa.euwikipedia.org Investigating its efficacy and safety in treating or managing these conditions in appropriate animal models could uncover new therapeutic applications for this compound.

Investigation of Oxidative Stress Pathways and Antioxidant Interventions in Prostate Health in Conjunction with this compound

Oxidative stress is increasingly recognized for its role in the pathogenesis of prostatic diseases, including BPH. mdpi.comfrontiersin.orgnih.govresearchgate.net Research indicates that in BPH, reactive oxygen species accumulate, contributing to oxidative stress and decreasing local antioxidant defenses. mdpi.com This imbalance can negatively impact prostate health and function. mdpi.com Future research should investigate the interplay between this compound treatment and oxidative stress pathways in the prostate. This could involve assessing markers of oxidative stress and antioxidant status during this compound therapy and exploring whether adjunctive antioxidant interventions could enhance treatment outcomes or mitigate potential long-term effects on prostatic tissue health. frontiersin.org Understanding this relationship may lead to more comprehensive strategies for managing androgen-dependent prostatic conditions.

Exploring Synergistic Effects with Other Pharmacological Modalities

Investigating potential synergistic effects between this compound and other pharmacological modalities is a promising avenue for optimizing treatment strategies. This could involve combinations with other drugs used for prostatic conditions or agents targeting different pathways involved in tissue growth and remodeling. For example, research has explored the combined use of this compound acetate and deslorelin acetate in dogs with severe BPH symptoms to potentially achieve a quicker and longer-lasting clinical response. mdpi.com Exploring combinations with anti-inflammatory agents, growth factor inhibitors, or other hormonal modulators could lead to enhanced efficacy, reduced treatment duration, or lower required doses of individual agents. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.